N-cyclooctyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide N-cyclooctyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14766672
InChI: InChI=1S/C20H27N3O4/c1-26-17-10-15-16(11-18(17)27-2)21-13-23(20(15)25)12-19(24)22-14-8-6-4-3-5-7-9-14/h10-11,13-14H,3-9,12H2,1-2H3,(H,22,24)
SMILES:
Molecular Formula: C20H27N3O4
Molecular Weight: 373.4 g/mol

N-cyclooctyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide

CAS No.:

Cat. No.: VC14766672

Molecular Formula: C20H27N3O4

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

N-cyclooctyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide -

Specification

Molecular Formula C20H27N3O4
Molecular Weight 373.4 g/mol
IUPAC Name N-cyclooctyl-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide
Standard InChI InChI=1S/C20H27N3O4/c1-26-17-10-15-16(11-18(17)27-2)21-13-23(20(15)25)12-19(24)22-14-8-6-4-3-5-7-9-14/h10-11,13-14H,3-9,12H2,1-2H3,(H,22,24)
Standard InChI Key ZLXBDAVSNWSJDN-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3CCCCCCC3)OC

Introduction

N-cyclooctyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound that belongs to the quinazoline class of organic molecules. Quinazolines are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This specific compound, with its unique structure featuring a cyclooctyl group attached to a quinazoline core, is of interest for its potential therapeutic applications.

Synthesis Methods

The synthesis of N-cyclooctyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide typically involves a multi-step process starting from quinazoline precursors. The general approach includes:

  • Formation of the Quinazoline Core: This can be achieved through condensation reactions involving anthranilic acid derivatives and appropriate carbonyl compounds.

  • Introduction of Methoxy Groups: Methylation reactions are used to introduce methoxy groups at positions 6 and 7.

  • Attachment of the Cyclooctyl Group: This involves the synthesis of an acetamide derivative, which is then coupled with the quinazoline core.

Biological Activities

Research into the biological activities of N-cyclooctyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is ongoing, but quinazolines in general have shown promise in various therapeutic areas:

Biological ActivityDescription
Anti-inflammatoryQuinazolines have been reported to inhibit inflammatory pathways.
Anti-cancerSome quinazolines exhibit cytotoxic effects against cancer cells.
AntimicrobialActivity against certain bacteria and fungi has been observed.

Research Findings

While specific data on N-cyclooctyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is limited, studies on related quinazoline compounds suggest potential for therapeutic use. For instance, quinazolines have been explored as inhibitors of enzymes involved in cancer progression and as modulators of immune responses.

Study FocusKey Findings
Enzyme InhibitionQuinazolines can inhibit tyrosine kinases, which are involved in cancer cell proliferation.
Immune ModulationSome quinazolines have been shown to modulate immune responses, potentially useful in autoimmune diseases.

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